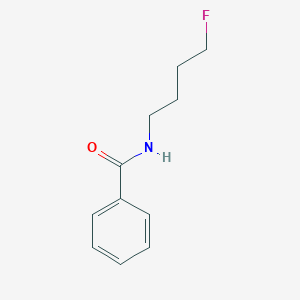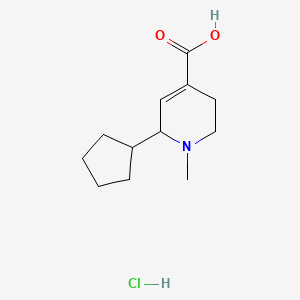
1-Chloro-3-cyclopropyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-cyclopropyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a fluorine atom. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-2-fluorobenzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through electrophilic aromatic substitution reactions. For example, the chlorination of 3-cyclopropyl-2-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Chemical Reactions Analysis
1-Chloro-3-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, alkoxides.
Electrophilic Substitution: Nitric acid, sulfuric acid, halogens.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: 3-cyclopropyl-2-fluorophenol.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
1-Chloro-3-cyclopropyl-2-fluorobenzene finds applications in various scientific research fields, including:
Chemistry: It is used as a
Properties
Molecular Formula |
C9H8ClF |
|---|---|
Molecular Weight |
170.61 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
RGLGZUNUSHLHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




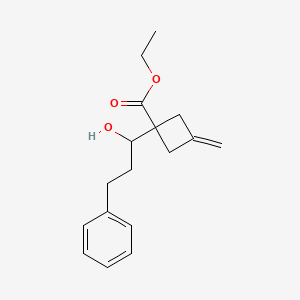
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)
![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)

![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
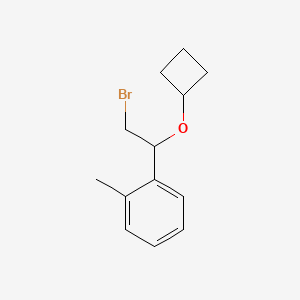
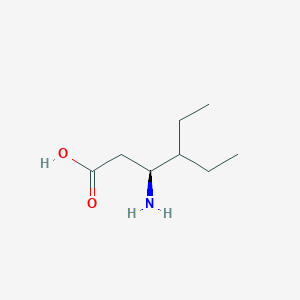
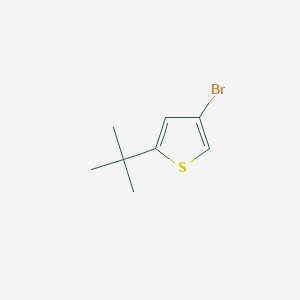
![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)
